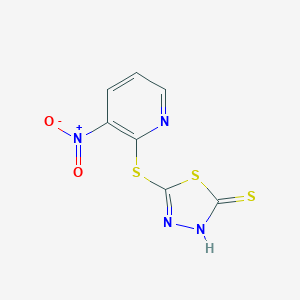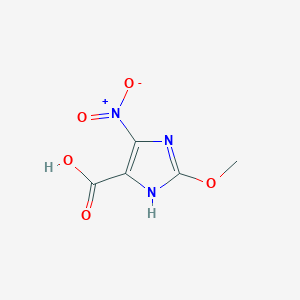
1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- (hereafter referred to as “thiadiazole”) is a heterocyclic compound with an interesting combination of properties. It is a versatile organic compound that has been used in a wide range of applications, from pharmaceuticals to agriculture. Thiadiazole is an important building block for the synthesis of a range of compounds, including drugs, agrochemicals, and other materials. Due to its unique structure, it is also a useful tool for studying the properties of different classes of compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway involves the reaction of 3-nitropyridine-2-thiol with thiosemicarbazide followed by cyclization to form 1,3,4-thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-.
Starting Materials
3-nitropyridine-2-thiol, thiosemicarbazide
Reaction
Step 1: 3-nitropyridine-2-thiol is reacted with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone intermediate., Step 2: The thiosemicarbazone intermediate is then cyclized in the presence of concentrated sulfuric acid to form 1,3,4-thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-.
科学研究应用
Thiadiazole has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other materials. It is also used as a catalyst in organic synthesis and as a ligand in coordination chemistry. Thiadiazole has been used as a building block for the synthesis of a range of compounds, including drugs, agrochemicals, and other materials. In addition, thiadiazole has been used in the synthesis of a variety of organic molecules, including polymers, dyes, and other materials.
作用机制
The mechanism of action of thiadiazole is not fully understood. However, it is believed to involve a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. Thiadiazole is believed to act as a ligand, forming a bridge between two molecules, and is thought to interact with proteins and other molecules in a variety of ways.
生化和生理效应
Thiadiazole has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-allergic, and anti-microbial properties. Thiadiazole has also been found to have anti-cancer activity and has been studied for its potential use in the treatment of various types of cancer.
实验室实验的优点和局限性
Thiadiazole has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively easy to synthesize and is relatively stable in solution. Furthermore, thiadiazole is non-toxic and has a low environmental impact. However, thiadiazole is a relatively expensive compound and can be difficult to purify.
未来方向
The potential future directions for thiadiazole research include the development of new synthesis methods, the investigation of its biochemical and physiological effects, and the study of its potential applications in medicine and other fields. Additionally, further research is needed to better understand the mechanism of action of thiadiazole and to identify new potential uses. Further research is also needed to develop new synthetic methods for the production of thiadiazole and to improve its purity. Finally, research is needed to identify new potential uses for thiadiazole, such as in agriculture and in the production of materials.
属性
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2S3/c12-11(13)4-2-1-3-8-5(4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJURLGRLOQEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NNC(=S)S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224134 |
Source


|
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |
CAS RN |
73768-73-7 |
Source


|
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

